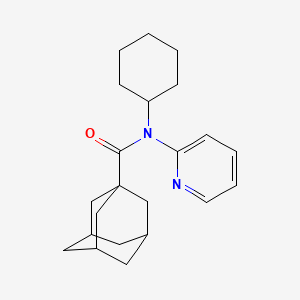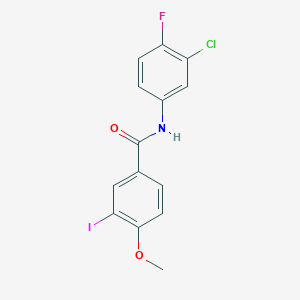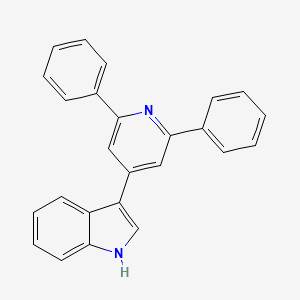![molecular formula C16H12F2N2O2S2 B5155610 2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5155610.png)
2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide, commonly known as DBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBTA belongs to the category of thiazole derivatives, which are known for their diverse biological activities.
科学研究应用
DBTA has been extensively studied for its potential applications in various fields. One of the most promising applications of DBTA is in the field of cancer research. Studies have shown that DBTA exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. DBTA has also been shown to induce apoptosis, inhibit cell migration, and reduce tumor growth in animal models.
DBTA has also been studied for its potential applications in the field of neuroscience. Studies have shown that DBTA exhibits neuroprotective activity and can prevent neuronal damage caused by oxidative stress. DBTA has also been shown to improve cognitive function in animal models of Alzheimer's disease.
作用机制
The exact mechanism of action of DBTA is not fully understood. However, studies have suggested that DBTA exerts its biological activity by inhibiting the activity of various enzymes and signaling pathways. For example, DBTA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by DBTA leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and physiological effects:
DBTA has been shown to exhibit various biochemical and physiological effects. Studies have shown that DBTA can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. DBTA has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and reduce inflammation.
In addition, DBTA has been shown to exhibit antioxidant activity and can scavenge free radicals, which are known to cause cellular damage. DBTA has also been shown to improve mitochondrial function, which is important for cellular energy production.
实验室实验的优点和局限性
One of the major advantages of DBTA is its potent biological activity against various cancer cell lines and its neuroprotective activity. This makes DBTA a promising candidate for the development of novel anticancer and neuroprotective agents.
However, there are also some limitations associated with the use of DBTA in lab experiments. For example, DBTA has been shown to exhibit cytotoxicity towards normal cells at high concentrations. Therefore, careful dose optimization is required to minimize toxicity towards normal cells while maximizing its anticancer activity.
List of future directions:
1. Development of DBTA analogs with improved pharmacological properties.
2. Investigation of the molecular mechanism of action of DBTA.
3. Evaluation of the toxicity and safety of DBTA in animal models.
4. Development of DBTA-based drug delivery systems for targeted cancer therapy.
5. Investigation of the potential applications of DBTA in other fields, such as infectious diseases and autoimmune disorders.
Conclusion:
In conclusion, DBTA is a promising thiazole derivative that exhibits potent anticancer and neuroprotective activity. The synthesis of DBTA is relatively simple and has been reported to yield DBTA in good yields and purity. DBTA exerts its biological activity by inhibiting the activity of various enzymes and signaling pathways. DBTA has various biochemical and physiological effects, including induction of cell cycle arrest, apoptosis, and autophagy in cancer cells, inhibition of angiogenesis, and reduction of inflammation. While there are some limitations associated with the use of DBTA in lab experiments, its potential applications in various fields make it a promising candidate for further research.
合成方法
The synthesis of DBTA involves the condensation reaction of 2-aminothiophenol with 2-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2-bromo-1,3-benzothiazole to yield DBTA. This method has been reported to yield DBTA in good yields and purity.
属性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S2/c17-15(18)22-12-7-3-1-5-10(12)19-14(21)9-23-16-20-11-6-2-4-8-13(11)24-16/h1-8,15H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLGACYHALRKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5155536.png)
![propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5155551.png)

![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155568.png)
![N-mesityl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5155583.png)

![5-(2-fluorophenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5155591.png)


![4-ethoxy-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5155607.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5155620.png)

![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5155624.png)
